molecular formula C25H22FNO7S B12130740 1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12130740
M. Wt: 499.5 g/mol
InChI Key: BIGONVIGYGNYHL-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes fluorine, hydroxyl, sulfonyl, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Step 1: Formation of the pyrrolidine ring through cyclization reactions.

    Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.

    Step 3: Addition of the sulfonyl group using sulfonation reactions.

    Step 4: Attachment of the trimethoxyphenyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the sulfonyl group yields a sulfide.

Scientific Research Applications

1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-(4-bromophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22FNO7S

Molecular Weight

499.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H22FNO7S/c1-32-19-13-15(14-20(33-2)23(19)34-3)21-24(35(30,31)18-7-5-4-6-8-18)22(28)25(29)27(21)17-11-9-16(26)10-12-17/h4-14,21,28H,1-3H3

InChI Key

BIGONVIGYGNYHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2C3=CC=C(C=C3)F)O)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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